tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that features a brominated indole core and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have applications in the field of medicine, organic synthesis, and fine chemicals .
Mode of Action
The compound, also known as “tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate”, is an organoboron compound. Organoboron compounds are of significant utility in asymmetric synthesis . They are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The compound’s interaction with its targets likely involves the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Boronic esters, in general, are known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . These characteristics facilitate the use of boronic esters in synthesis and as a tool to create new bonds .
Result of Action
The result of the compound’s action is the formation of new bonds, leading to the synthesis of diverse molecules with high enantioselectivity . This is particularly useful in the field of organic synthesis, where the creation of new bonds is a fundamental process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-BOC-6-Bromoindole-3-boronic acid, pinacol ester”. For instance, the conversion of pinacol boronic esters is smoothly carried out by KF/tartaric acid procedure . The solubility and stability of the resulting compounds can vary depending on the specific conditions .
Preparation Methods
The synthesis of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Boronate Ester: The brominated indole is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester group.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to yield the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive indole derivatives.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar compounds include:
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronate ester group and bromine atom but has a pyridine core instead of an indole core.
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar boronate ester group and tert-butyl-protected carboxyl group but features a dihydroisoquinoline core.
The uniqueness of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPYRZSQXVXBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BBrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682303 |
Source
|
Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-27-2 |
Source
|
Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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